molecular formula C20H21ClN6O B11150520 N~1~-(1-benzyl-4-piperidyl)-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-(1-benzyl-4-piperidyl)-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11150520
M. Wt: 396.9 g/mol
InChI Key: CMFGZDIWCDBNOY-UHFFFAOYSA-N
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Description

N~1~-(1-Benzyl-4-piperidyl)-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a 1-benzylpiperidine moiety, a chlorine substituent at the 2-position, and a 1H-1,2,3,4-tetrazole ring at the 5-position of the benzamide core. The tetrazole ring, known for its bioisosteric properties, may enhance metabolic stability compared to carboxylic acids, while the benzyl-piperidyl group could influence blood-brain barrier penetration or receptor binding .

Properties

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H21ClN6O/c21-19-7-6-17(27-14-22-24-25-27)12-18(19)20(28)23-16-8-10-26(11-9-16)13-15-4-2-1-3-5-15/h1-7,12,14,16H,8-11,13H2,(H,23,28)

InChI Key

CMFGZDIWCDBNOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Heterocyclic Motifs

The target compound’s benzamide scaffold is shared with several analogs, but key differences arise in the heterocyclic systems and substituents:

Compound Name Heterocycle Key Substituents Notable Features
Target Compound 1H-1,2,3,4-tetrazole 2-Cl, 1-benzyl-4-piperidyl High lipophilicity from benzyl-piperidyl; tetrazole enhances stability
N-(3,4-Dimethoxyphenyl)-4-(4-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzamide () 1H-1,2,3-triazole 3,4-dimethoxyphenyl, coumarin-derived spacer Coumarin moiety may confer fluorescence or anticoagulant properties; triazole enables click chemistry
5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine () 1H-1,2,4-triazole Phenyl, p-tolyl Simpler structure; anticancer activity linked to triazole-amino interactions
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclobutanecarboxamide () 1H-1,2,3,4-tetrazole Cyclobutane-carboxamide Cyclobutane adds rigidity; tetrazole mimics carboxylate bioisosteres

Key Insights :

  • Tetrazole vs. Triazole : The target’s tetrazole ring offers higher acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), improving solubility in physiological conditions .
  • Substituent Effects : The 2-chloro group in the target compound may enhance electrophilic interactions compared to methoxy or nitro groups in analogs (e.g., ).

Key Insights :

  • The target compound’s synthesis may face challenges in regioselectivity due to the tetrazole’s larger ring size compared to triazoles.

Key Insights :

  • The benzyl-piperidyl group in the target compound may enhance CNS penetration compared to coumarin or cyclobutane analogs .
  • Chlorine’s electronegativity could improve target binding compared to fluorine or methoxy groups in other benzamides (e.g., ).

Preparation Methods

Preparation of N-Benzyl-4-piperidone

The Chinese patent CN116924967A outlines a one-pot synthesis of N-benzyl-4-piperidone, a key intermediate, via condensation of benzylamine with acrylic ester under mild conditions (50–60°C). Critical steps include:

  • Michael Addition : Benzylamine reacts with acrylic ester to form a β-amino ester.

  • Cyclization : Intramolecular aldol condensation under basic conditions yields the piperidone ring.

This method achieves 85–90% purity with distillation-based purification, avoiding column chromatography.

Reductive Amination to 1-Benzyl-4-piperidineamine

N-Benzyl-4-piperidone is subsequently reduced to the corresponding amine using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. This reductive amination proceeds in methanol at 60°C, yielding the amine in 75–80% yield after recrystallization.

Synthesis of 2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid

Tetrazole Ring Installation

The Groningen thesis highlights a Huisgen cycloaddition between 2-chloro-5-cyanobenzoic acid and sodium azide (NaN3) in dimethylformamide (DMF) at 120°C. This [2+3] dipolar cycloaddition selectively forms the 1H-tetrazol-1-yl regioisomer in 65–70% yield , with copper(I) iodide as a catalyst.

Chlorination Strategies

Electrophilic chlorination of 5-(tetrazol-1-yl)benzoic acid using sulfuryl chloride (SO2Cl2) in dichloromethane introduces the 2-chloro substituent. This step requires careful temperature control (0–5°C) to minimize side reactions, achieving 80–85% yield .

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

Patent US7504413B2 employs EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate 2-chloro-5-(tetrazol-1-yl)benzoic acid, followed by reaction with 1-benzyl-4-piperidineamine in dichloromethane. This method yields 70–75% of the target amide after silica gel purification.

One-Pot Ugi-Tetrazole Reaction

The Groningen thesis proposes a streamlined approach using an Ugi four-component reaction (Ugi-4CR) with:

  • Amine : 1-Benzyl-4-piperidineamine

  • Aldehyde : 2-chlorobenzaldehyde

  • Carboxylic acid : Tetrazole-containing carboxylic acid

  • Isocyanide : tert-butyl isocyanide

This one-pot protocol forms the benzamide scaffold in situ , achieving 60–65% yield with a single purification step.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
EDCl/HOBt Coupling70–7595High reproducibilityMultiple purification steps
Ugi-Tetrazole60–6590One-pot synthesis, scalabilityLower yield due to competing pathways
Huisgen Cycloaddition65–7085Regioselective tetrazole formationHigh-temperature conditions

Optimization and Scalability Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but complicate recycling. Patent CN116924967A emphasizes alcohol solvents for piperidone synthesis to improve atom economy.

  • Catalyst Load : Copper(I) iodide at 5 mol% optimizes tetrazole cycloaddition without side-product formation.

  • Purification : Distillation under reduced pressure (0.1–0.5 mmHg) isolates N-benzyl-4-piperidineamine with minimal decomposition .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N¹-(1-benzyl-4-piperidyl)-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide?

  • Methodology :

  • Step 1 : Amide bond formation between the benzamide core and the 1-benzyl-4-piperidyl moiety, typically using coupling agents like EDCI or HOBt under inert atmospheres (e.g., nitrogen) .
  • Step 2 : Introduction of the 1,2,3,4-tetrazole group via cyclization of nitriles with sodium azide in polar aprotic solvents (e.g., DMF), followed by chlorination at the 2-position using POCl₃ or SOCl₂ .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol or ethanol to achieve >95% purity .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 3.5–4.5 ppm; tetrazole protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) to validate molecular formula .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity; retention times compared to synthetic intermediates .

Advanced Research Questions

Q. How can researchers address low yields during the amide coupling step?

  • Troubleshooting Strategies :

  • Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with DMAP or DBU to enhance reaction kinetics .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility of the piperidyl intermediate .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., oxidation of the tetrazole group) .
    • Data Contradictions : Some studies report higher yields with microwave-assisted synthesis (e.g., 80% yield in 30 minutes vs. 60% in conventional heating) .

Q. What in vivo models are suitable for evaluating its pharmacological activity?

  • Preclinical Models :

  • Inflammation : Carrageenan-induced paw edema in rodents to assess anti-inflammatory potency (dose range: 10–50 mg/kg, i.p.) .
  • Neuropathic Pain : Spinal nerve ligation (SNL) model for tactile allodynia; measure reversal of hypersensitivity .
  • Receptor Targeting : Use MC4R agonism assays (e.g., food intake reduction in MC4R-knockout mice) to validate target engagement .
    • Limitations : Species-specific potency differences (e.g., rat vs. human P2X7 receptor IC₅₀ values) require cross-validation .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • SAR Workflow :

  • Substituent Variation : Replace the benzyl group with cyclohexyl or fluorobenzyl analogs to probe steric/electronic effects .
  • Functional Group Swapping : Substitute tetrazole with triazole or oxadiazole to assess impact on receptor binding .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with MC4R or P2X7 receptors .
    • Key Findings : Piperidyl N-benzylation enhances blood-brain barrier penetration, while 2-chloro substitution improves metabolic stability .

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